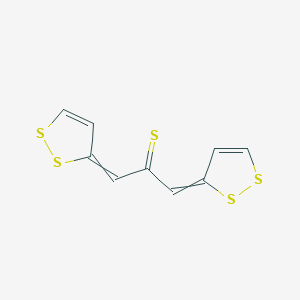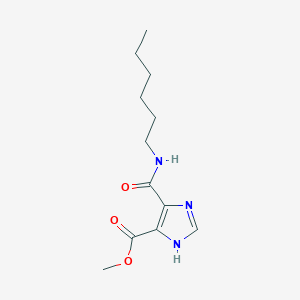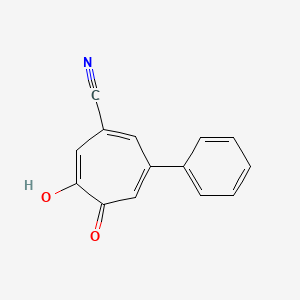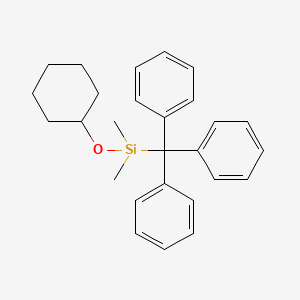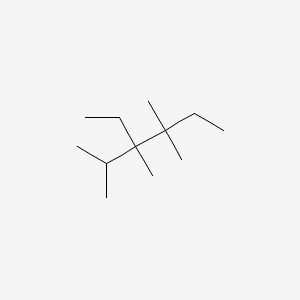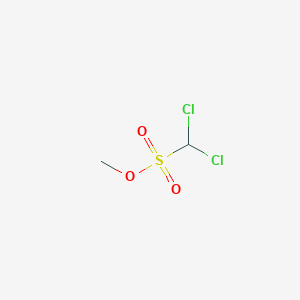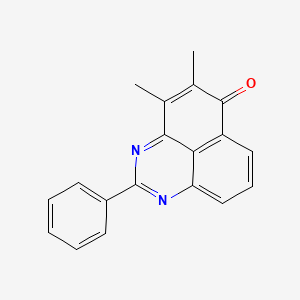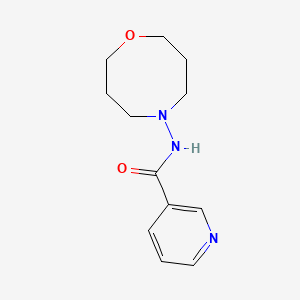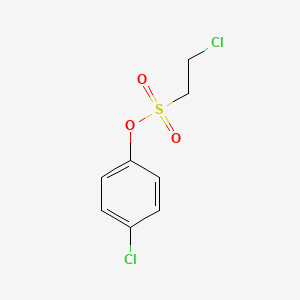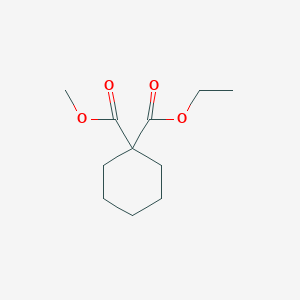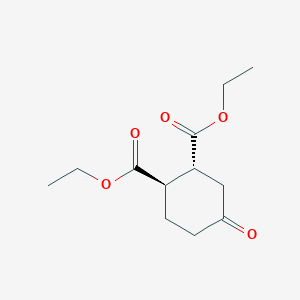
Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H18O5. It is a diester derivative of cyclohexane, featuring two ester groups and a ketone group on the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate typically involves the esterification of the corresponding diacid or its derivatives. One common method is the reaction of cyclohexane-1,2-dicarboxylic anhydride with ethanol in the presence of an acid catalyst. The reaction proceeds under reflux conditions, leading to the formation of the diester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of diethyl (1R,2R)-4-hydroxycyclohexane-1,2-dicarboxylate.
Substitution: Formation of amides or other ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding diacid, which can then participate in further biochemical pathways. The ketone group can also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Diethyl cyclohexane-1,2-dicarboxylate
- Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
- Diethyl (1R,2R)-cyclobutane-1,2-dicarboxylate
Uniqueness
Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate is unique due to the presence of both ester and ketone functional groups on the cyclohexane ring.
Properties
CAS No. |
61692-24-8 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h9-10H,3-7H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
NGGWQSPUCRBKNO-NXEZZACHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


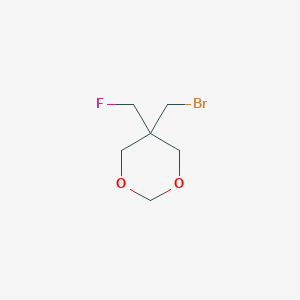
![2-[(2-Aminoethyl)amino]-3,4,5,6-tetrachlorobenzonitrile](/img/structure/B14550893.png)
![N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride](/img/structure/B14550898.png)
![Bis(2-ethoxyethyl) 2-[(2-ethoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14550910.png)
